

DC360: Application Notes & Protocols for Researchers

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Compound of Interest

Compound Name: DC360

Cat. No.: B1192582

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For researchers, scientists, and drug development professionals, this document provides detailed information on **DC360**, a synthetic retinoid analogue. Included are supplier and purchasing details, key quantitative data, experimental protocols for its use, and a diagram of its signaling pathway.

Supplier and Purchasing Information

DC360 is a commercially available research chemical. Below is a summary of information from prominent suppliers.

Supplier	Catalog Number	CAS Number	Chemical Name	Availability
MedchemExpress	HY-169863	2324152-25-0	4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid	Inquire
MedKoo Biosciences	565708	2324152-25-0	4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid	Available for custom synthesis [1]

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C23H23NO2	MedKoo Biosciences[1]
Molecular Weight	345.44 g/mol	MedKoo Biosciences[1]
Appearance	Solid powder	MedKoo Biosciences[1]
Purity	>98%	MedKoo Biosciences[1]
Solubility	Soluble in DMSO	MedKoo Biosciences[1]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment.	MedKoo Biosciences[1]
Shipping	Shipped at ambient temperature as a non-hazardous chemical.	MedKoo Biosciences[1]

Biological Activity and Mechanism of Action

DC360 is a synthetic analogue of all-trans retinoic acid (ATRA) and functions as a fluorescent probe for the characterization of retinoid signaling pathways.[1][2] Its primary mechanism of action involves the induction of Retinoic Acid Receptor Beta (RAR β) expression.[2]

Quantitative Biological Data

Parameter	Value	Target	Source
Dissociation Constant (Kd)	34.0 \pm 2.5 nM	Cellular Retinoid Binding Protein II (CRABPII)	Chisholm et al., ACS Chem Biol. 2019

Experimental Protocols

The following are detailed methodologies for key experiments involving **DC360**, based on established protocols for similar fluorescent retinoid analogues.

In Vitro Fluorometric Binding Assay for CRABP II

This protocol describes how to determine the binding affinity of **DC360** to Cellular Retinoid Binding Protein II (CRABP II) using a fluorometric titration assay.

Materials:

- **DC360**
- Recombinant human CRABP II protein
- Phosphate-buffered saline (PBS), pH 7.4
- DMSO
- Black, non-binding 96-well plates
- Fluorometer plate reader

Procedure:

- Prepare a stock solution of **DC360**: Dissolve **DC360** in DMSO to a concentration of 10 mM. Further dilute in PBS to the desired working concentrations.
- Prepare CRABP II solution: Dilute the recombinant CRABP II protein in PBS to the desired concentration.
- Perform the titration:
 - To each well of a 96-well plate, add a fixed concentration of **DC360**.
 - Add increasing concentrations of CRABP II protein to the wells.
 - Include control wells containing **DC360** in PBS without CRABP II.
- Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for **DC360** (e.g., excitation ~350 nm,

emission ~450 nm). The specific wavelengths should be optimized based on the instrument and experimental conditions.

- **Data Analysis:** Plot the change in fluorescence intensity as a function of the CRABPII concentration. The data can be fitted to a binding equation to determine the dissociation constant (K_d).

Cellular Uptake and Localization using Confocal Microscopy

This protocol outlines the steps to visualize the cellular uptake and subcellular localization of the fluorescent compound **DC360**.

Materials:

- **DC360**
- Cell line of interest (e.g., HaCaT keratinocytes)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (PFA) solution (4% in PBS)
- DAPI (4',6-diamidino-2-phenylindole)
- Confocal microscope

Procedure:

- **Cell Culture:** Plate the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
- **Treatment:** Treat the cells with a working concentration of **DC360** (e.g., 1-10 μM) in complete culture medium. Incubate for the desired time period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

- Washing: Gently wash the cells three times with PBS to remove any unbound **DC360**.
- Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
- Washing: Wash the cells three times with PBS.
- Imaging: Mount the coverslips onto microscope slides and visualize the cells using a confocal microscope. Use appropriate laser lines and filters for **DC360** (e.g., 405 nm laser) and DAPI.

RAR β Expression Analysis by Quantitative PCR (qPCR)

This protocol describes how to quantify the change in RAR β gene expression in response to **DC360** treatment.

Materials:

- **DC360**
- Cell line of interest
- Complete cell culture medium
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for RAR β and a housekeeping gene (e.g., GAPDH)
- qPCR instrument

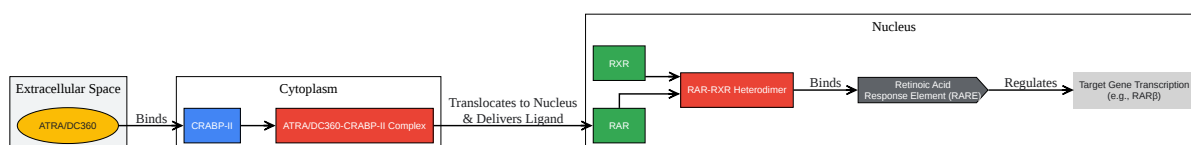
Procedure:

- **Cell Treatment:** Treat cells with **DC360** at various concentrations for a specific time period (e.g., 24 hours). Include a vehicle control (DMSO).
- **RNA Extraction:** Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- **qPCR:** Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for RAR β and the housekeeping gene.
- **Data Analysis:** Calculate the relative expression of RAR β mRNA using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Signaling Pathway and Experimental Workflow

Retinoid Signaling Pathway

The following diagram illustrates the canonical retinoid signaling pathway, where **DC360**, as a retinoic acid analogue, is expected to act.

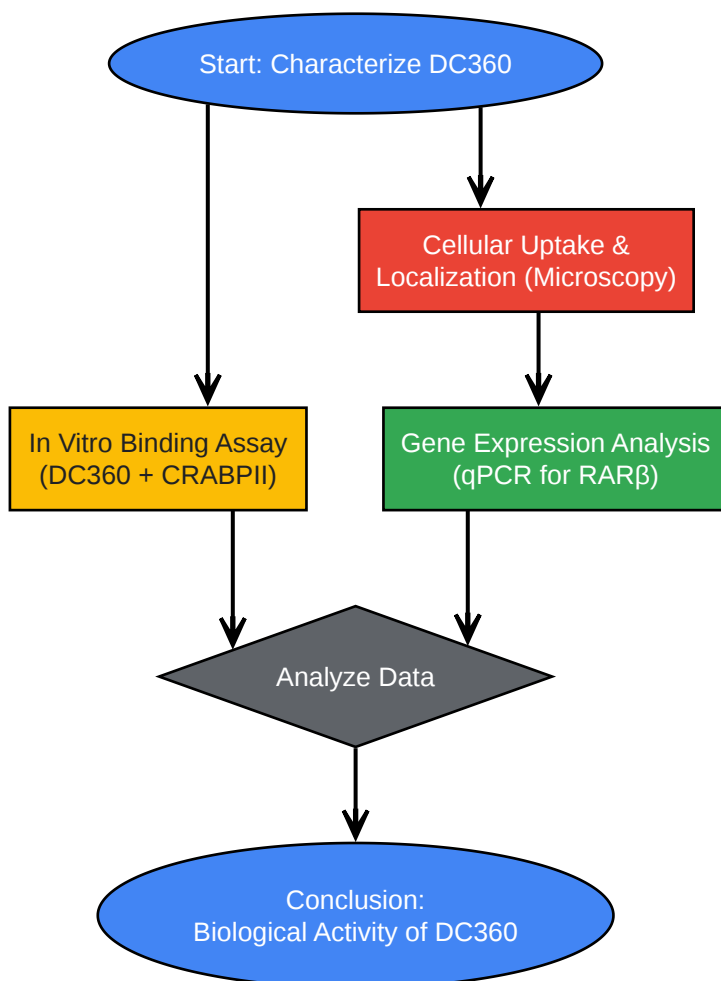


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Caption: Canonical retinoid signaling pathway.

Experimental Workflow for DC360 Characterization

This diagram outlines the logical flow of experiments to characterize the biological activity of **DC360**.



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Caption: Experimental workflow for **DC360** characterization.

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References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]
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